1H-Pyrazole-3-carbaldehyde
Description
Significance of the Pyrazole (B372694) Scaffold in Modern Chemical Synthesis and Design
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and three carbon atoms. researchgate.net This structural motif is of paramount importance in medicinal chemistry and drug discovery due to its wide array of pharmacological activities. researchgate.netresearchgate.net Pyrazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others. rsc.org The versatility of the pyrazole ring allows for substitutions at various positions, which significantly influences its biological and chemical properties. nih.gov For instance, an unsubstituted N-H group on the pyrazole ring can act as both a hydrogen bond donor and acceptor, a key feature in molecular interactions with biological targets. nih.gov
Several FDA-approved drugs incorporate the pyrazole scaffold, highlighting its therapeutic relevance. Examples include Crizotinib and Pralsetinib for non-small cell lung cancer, and Celecoxib, a non-steroidal anti-inflammatory drug (NSAID). rsc.orgnih.gov The ability to synthesize a diverse range of pyrazole derivatives through various methods, such as the Knorr pyrazole synthesis and multicomponent reactions, further enhances its value in developing new therapeutic agents. researchgate.netrsc.org
Strategic Importance of the Carbaldehyde Functionality at the Pyrazole Core
The presence of a carbaldehyde (or formyl) group at the C-3 position of the pyrazole ring renders 1H-pyrazole-3-carbaldehyde a highly versatile intermediate in organic synthesis. mdpi.comresearchgate.net This aldehyde group is reactive and can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. evitachem.comresearchgate.net
Key reactions involving the carbaldehyde group include:
Oxidation: The aldehyde can be oxidized to a carboxylic acid. evitachem.com
Reduction: It can be reduced to a primary alcohol. evitachem.com
Condensation Reactions: It readily reacts with amines, active methylene (B1212753) compounds, and other nucleophiles to form Schiff bases, chalcones, and various fused heterocyclic systems. researchgate.netsemanticscholar.orgnih.gov
These transformations are instrumental in the synthesis of a wide range of biologically active molecules. For example, pyrazole-3-carbaldehydes have been used as precursors for compounds with potential applications as 5-HT3A receptor antagonists, allosteric inhibitors, and agents with insecticidal, antioxidant, and antimicrobial properties. researchgate.net
Scope and Research Imperatives for this compound Research
The continued exploration of this compound and its derivatives is a significant focus in contemporary chemical research. Key areas of investigation include the development of novel synthetic methodologies to access these compounds more efficiently and sustainably. rsc.org Furthermore, there is a strong imperative to synthesize and evaluate new derivatives for their potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGFAUMBISMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959979 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-50-1 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
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Advanced Synthetic Methodologies for 1h Pyrazole 3 Carbaldehyde and Its Derivatives
Established Synthetic Pathways to 1H-Pyrazole-3-carbaldehyde Scaffolds
The construction of the this compound core can be achieved through several reliable synthetic routes. Among the most prominent are the Vilsmeier-Haack formylation of suitable precursors and the oxidation of corresponding pyrazole (B372694) alcohols.
Vilsmeier-Haack Formylation in Pyrazole-Carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.govresearchgate.netorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govthieme-connect.com
The mechanism of the Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. organic-chemistry.orgthieme-connect.com An electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an intermediate which, upon hydrolysis, yields the desired pyrazole carbaldehyde. nih.gov
The substrate scope for this reaction is broad, with various substituted pyrazoles undergoing successful formylation. researchgate.net For instance, the reaction of hydrazones with the Vilsmeier reagent is a versatile approach to synthesizing 4-formylpyrazoles. nih.govthieme-connect.com The reaction conditions, such as temperature and reaction time, can be optimized to achieve excellent yields. nih.gov For example, treating hydrazones with a DMF-POCl₃ mixture, initially at a low temperature and then heated, has been reported to produce pyrazole carbaldehydes in high yields. nih.gov
A range of substituted phenylhydrazones have been successfully converted to their corresponding ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehyde derivatives. nih.gov This highlights the reaction's tolerance to various substituents on the pyrazole ring and its precursors.
Table 1: Examples of Vilsmeier-Haack Formylation in Pyrazole Synthesis
| Precursor | Reagents | Product | Yield | Reference |
| Substituted phenyl hydrazones | DMF, POCl₃ | Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes | Excellent | nih.gov |
| Hydrazones | DMF, POCl₃ | 4-Formylpyrazoles | Good to Excellent | nih.govthieme-connect.com |
| 2-Phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one | DMF, POCl₃ | 5-Chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde | Not specified | researchgate.net |
| 2,4-Dinitrophenylhydrazone | POCl₃ | Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate | 15% | researchgate.net |
The design of the pyrazole precursor is crucial in determining the regioselectivity of the Vilsmeier-Haack formylation. The position of the formyl group introduction is directed by the electronic properties and steric hindrance of the substituents already present on the pyrazole ring. researchgate.net
Generally, formylation occurs at the position most activated by electron-donating groups and least sterically hindered. thieme-connect.com For 1H-pyrazoles, the C4 position is often the preferred site of electrophilic substitution. researchgate.net However, the substitution pattern can be influenced by the nature of the substituent at the N1 position. For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo formylation at the C4 position, while the unsubstituted 3,5-dimethyl-1H-pyrazole may not react under similar conditions. researchgate.net
The regioselectivity can also be controlled in fused pyrazole systems. Studies on pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated regioselective formylation under Vilsmeier-Haack conditions, yielding specific carbaldehyde isomers. researchgate.net
Oxidative Transformations for Carbaldehyde Formation
An alternative and significant route to 1H-pyrazole-3-carbaldehydes involves the oxidation of pre-existing functional groups on the pyrazole ring, most commonly the oxidation of pyrazole alcohols.
The oxidation of pyrazolylmethanols to the corresponding pyrazole carbaldehydes is a straightforward and efficient method. researchgate.net Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired selectivity.
Commonly used oxidizing agents include manganese dioxide (MnO₂) and pyridinium (B92312) chlorochromate (PCC). researchgate.netineosopen.org For example, the oxidation of ferrocenylpyrazole carbinols to the corresponding aldehydes has been successfully achieved using MnO₂ in dichloromethane (B109758) at room temperature. ineosopen.org Similarly, (3-pyridyl)pyrazole-4-carbaldehyde can be prepared by the oxidation of the corresponding hydroxymethyl derivative with PCC. researchgate.net Another effective system for this oxidation is the use of iron(III) chloride hexahydrate catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which provides 1,3-diaryl-1H-pyrazole-4-carbaldehydes from the corresponding alcohols in good yields without over-oxidation to the carboxylic acid. researchgate.net
Table 2: Oxidizing Agents for the Synthesis of Pyrazole Carbaldehydes from Alcohols
| Pyrazole Alcohol Precursor | Oxidizing Agent | Product | Yield | Reference |
| Ferrocenylpyrazole carbinols | MnO₂ | 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes | ~90% (two steps) | ineosopen.org |
| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O, TEMPO | 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | 50-85% | researchgate.net |
| Hydroxymethyl-(3-pyridyl)pyrazole derivative | Pyridinium chlorochromate (PCC) | (3-Pyridyl)pyrazole-4-carbaldehyde | Not specified | researchgate.net |
In some synthetic strategies, the aldehyde functionality is introduced concurrently with the construction of the pyrazole ring through oxidative cyclization reactions. organic-chemistry.org These methods often involve the reaction of unsaturated precursors with a hydrazine (B178648) source under oxidative conditions. For example, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can lead to the formation of pyrazole derivatives. organic-chemistry.org This approach involves the formation of a hydrazonyl radical, followed by cyclization and cleavage of a carbon-carbon double bond.
Another innovative approach involves a ruthenium(II)-catalyzed oxidative C-N coupling, which allows for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles using oxygen as the oxidant. organic-chemistry.org While not directly yielding this compound in all cases, these methods showcase the potential of oxidative strategies in the broader synthesis of functionalized pyrazoles, which could then be further modified to introduce the carbaldehyde group.
Condensation-Based Synthetic Strategies for this compound
Condensation reactions represent a foundational approach to the synthesis of the pyrazole core. A prominent method for the introduction of a formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction. umich.eduresearchgate.netmdpi.com This reaction typically involves the formylation of an electron-rich heterocyclic system using a Vilsmeier reagent, which is commonly prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). umich.edunih.govrsc.org
While the Vilsmeier-Haack reaction is widely employed for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones, umich.edunih.govsemanticscholar.org it can also be applied to obtain the 3-carbaldehyde isomer. The strategy involves the cyclization and simultaneous formylation of appropriate precursors. For instance, the reaction of acetophenone (B1666503) hydrazones with the Vilsmeier reagent can lead to the formation of 1,3-disubstituted pyrazole-4-carbaldehydes. semanticscholar.orgrasayanjournal.co.in By selecting appropriately substituted starting materials, the synthesis can be directed towards the 3-formylated product.
Another condensation-based approach involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. mdpi.comnih.gov While this is a primary method for constructing the pyrazole ring, obtaining the 3-carbaldehyde directly requires a precursor with a masked or latent aldehyde function at the appropriate position. A more common route is the formation of a pyrazole-3-carboxylic acid ester, which can then be reduced to the corresponding alcohol and subsequently oxidized to the desired 3-carbaldehyde. chim.it
| Reaction | Precursor(s) | Reagents | Key Features |
| Vilsmeier-Haack Reaction | Hydrazones | DMF, POCl₃ | Direct formylation and cyclization. More common for 4-carbaldehyde isomers but applicable for 3-carbaldehydes. umich.edunih.gov |
| Cyclocondensation | Hydrazine, 1,3-Dicarbonyl equivalent | Acid or base catalyst | Fundamental for pyrazole ring formation. Often requires subsequent functional group manipulation to install the aldehyde. mdpi.comnih.gov |
Contemporary and Environmentally Conscious Synthesis of this compound
Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. This has led to the exploration of transition-metal catalysis, photoredox catalysis, and multicomponent reactions for the synthesis of this compound and its derivatives.
Transition-Metal Catalyzed Functionalization of Pyrazole Derivatives
Transition-metal catalysis offers powerful tools for the direct functionalization of heterocyclic rings, often under mild conditions with high selectivity.
Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds. The Sonogashira coupling, for example, can be used to introduce an alkyne at the 3-position of the pyrazole ring. ktu.edu This is typically achieved by coupling a 3-halopyrazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. ktu.eduarkat-usa.org The resulting 3-alkynylpyrazole can then be converted to the 3-carbaldehyde through oxidative cleavage of the alkyne.
Another approach involves the coupling of a 3-iodopyrazole-carbaldehyde with various partners to create more complex derivatives. For instance, the Sonogashira coupling of 4-iodo-1H-pyrazole-3-carbaldehydes with terminal alkynes has been reported. researchgate.net While this example demonstrates the utility of palladium catalysis on a pre-functionalized pyrazole, the direct palladium-catalyzed formylation of a C-H bond at the 3-position of a pyrazole remains a challenging but sought-after transformation.
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type |
| Sonogashira Coupling | 3-Iodopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynylpyrazole ktu.edu |
| Sonogashira Coupling | 4-Iodo-1H-pyrazole-3-carbaldehyde | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | 4-Alkynyl-1H-pyrazole-3-carbaldehyde nih.gov |
Metals other than palladium have also been successfully employed in the synthesis and functionalization of pyrazoles.
Rhodium-catalyzed reactions have emerged as a powerful method for C-H activation and annulation. For instance, rhodium(III)-catalyzed oxidative coupling of 5-aryl-1H-pyrazoles with alkynes has been achieved to produce fused azacycles. snnu.edu.cn While not a direct synthesis of the carbaldehyde, this demonstrates the potential of rhodium to activate pyrazole C-H bonds for further functionalization. More directly, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles, where a C-N bond is unexpectedly cleaved. ecust.edu.cn
Copper-catalyzed reactions are also prevalent. They are used in cycloaddition reactions and for the formation of C-N bonds. For example, a copper-catalyzed oxidative coupling reaction of aldehyde hydrazones has been used for the synthesis of pyrazole derivatives. researchgate.net
| Metal | Reaction Type | Substrates | Key Outcome |
| Rhodium(III) | Oxidative Coupling | 5-Aryl-1H-pyrazoles, Alkynes | C-H activation and annulation to form fused rings. snnu.edu.cn |
| Rhodium | Addition-Cyclization | Hydrazines, Alkynes | Synthesis of highly substituted pyrazoles via C-N bond cleavage. ecust.edu.cn |
| Copper | Oxidative Coupling | Aldehyde Hydrazones | Formation of pyrazole derivatives. researchgate.net |
Photoredox Catalysis in the Synthesis of Formylated Pyrazoles
Visible-light photoredox catalysis has gained prominence as a green and powerful tool in organic synthesis. This methodology utilizes light to initiate chemical transformations via single-electron transfer pathways, often under very mild conditions. researchgate.net
In the context of pyrazole synthesis, photoredox catalysis has been employed for the construction of the pyrazole ring and for its subsequent functionalization. For example, a relay visible-light photoredox catalysis strategy has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, leading to complex pyrazole scaffolds. nih.govacs.org
A particularly innovative approach involves a domino sequence of a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed oxidative deformylation. acs.org In this method, α,β-unsaturated aldehydes act as alkyne equivalents, with the aldehyde group serving as a photoremovable directing group. This strategy allows for the regioselective synthesis of substituted pyrazoles. While this has been demonstrated for the synthesis of various pyrazoles, its specific application to yield this compound would depend on the starting materials and reaction design. The general principle, however, showcases the potential of photoredox catalysis in the synthesis of formylated pyrazoles. organic-chemistry.org
Multicomponent Reaction (MCR) Strategies for Pyrazole-Carbaldehyde Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.comnih.gov Several MCRs have been developed for the synthesis of functionalized pyrazoles.
One such strategy involves the one-pot, three-component reaction of a 1,3-dicarbonyl compound, an aldehyde, and a hydrazine. beilstein-journals.org Variations of this approach can lead to the formation of pyrazole-carbaldehydes. For instance, a one-pot three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate (B1144303) has been used to synthesize pyrazol-3-one derivatives. researchgate.net This highlights the use of pyrazole-carbaldehydes in MCRs.
The direct synthesis of pyrazole-carbaldehydes via MCRs is also achievable. For example, the synthesis of coumarin-substituted thiazolyl-3-aryl-pyrazole-4-carbaldehydes has been reported through a one-pot, three-component reaction. mdpi.com Another MCR approach involves the reaction of pyrazole-3-carbaldehydes, primary amines, 3-substituted propiolic acids, and isocyanides in an Ugi reaction, followed by a silver-catalyzed heteroannulation to produce pyrazolo[1,5-a] organic-chemistry.orgCurrent time information in Bangalore, IN.diazepines. researchgate.net These strategies underscore the power of MCRs to rapidly build molecular complexity around the pyrazole-carbaldehyde core. mdpi.com
Microwave, Ultrasound, and Mechanochemical Assisted Synthesis of this compound
Advanced energy sources like microwave irradiation, ultrasound, and mechanochemical grinding offer significant advantages over conventional heating methods for the synthesis of pyrazole derivatives. These techniques, often referred to as green chemistry methodologies, can dramatically reduce reaction times, improve yields, and sometimes alter reaction selectivity. rsc.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry. ijprajournal.com The rapid heating and energy transfer provided by microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional methods. acs.orgscispace.com For instance, the synthesis of pyrazole-containing oxazole-5-ones from 1H-pyrazole-4-carbaldehyde derivatives was significantly improved using microwave assistance compared to conventional heating, highlighting the efficiency of this technique. semanticscholar.org While many reported microwave-assisted syntheses focus on pyrazole-4-carbaldehydes, the principles are directly applicable to the synthesis of 3-carbaldehyde isomers and their subsequent derivatization. ijprajournal.comacs.orgsemanticscholar.orgbakhtiniada.ru In one study, microwave irradiation was used for the multi-component synthesis of pyrano[2,3-c]pyrazoles starting from various aldehydes, reducing reaction times from hours to minutes and yielding quantitative results. scispace.com Another key application is in the Huisgen cycloaddition (click chemistry) to create pyrazole-based 1,2,3-triazole derivatives from precursors like 1-phenyl-3-[3-(prop-2-yn-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde, demonstrating the utility of microwaves in post-functionalization steps. bakhtiniada.ru
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology. The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature microenvironments, which can enhance reaction rates and yields. Ultrasound has been effectively used in the Knoevenagel condensation of pyrazol-5-one with various heterocyclic aldehydes, including 1,4-diphenyl-1H-pyrazole-3-carbaldehydes. scispace.com This method proved superior to conventional techniques, offering shorter reaction times and higher yields under eco-friendly conditions. scispace.com Similarly, ultrasound irradiation has been successfully employed for the synthesis of Schiff bases derived from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde. tandfonline.com Another notable application is the one-pot, three-component, catalyst-free synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives from a pyrazole-4-carbaldehyde precursor, achieving excellent yields (91–97%) in just 55–65 minutes. sci-hub.se
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by grinding solid reactants together, often with minimal or no solvent (liquid-assisted grinding, LAG), is a highly sustainable synthetic method. acs.org This technique is gaining traction for the synthesis of various heterocyclic compounds, including pyrazoles. A solvent-free, two-step mechanochemical protocol has been developed for the synthesis of polysubstituted pyrazoles from chalcones and hydrazonoyl halides, proceeding with moderate-to-high regioselectivity. mdpi.comnih.gov While direct mechanochemical synthesis of this compound is not extensively documented, the formation of pyrazole-containing chemoreceptors by grinding an aldehyde with aminopyrazole derivatives demonstrates the feasibility of this approach for constructing molecules with a pyrazole core. acs.org
Table 1: Comparison of Advanced Synthetic Methods for Pyrazole Aldehyde Derivatives
| Method | Starting Materials (Example) | Product (Example) | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Microwave | 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, Hippuric acid | Pyrazole containing 2,4-disubstituted oxazol-5-one | Microwave irradiation, Acetic anhydride, Sodium acetate | Shortened vs. conventional | Improved vs. conventional | semanticscholar.org |
| Microwave | 2-Phenyl-1H-indole-3-carbaldehydes, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | 6-Amino-3-methyl-4-(2-phenyl-1H-indol-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Microwave irradiation, NaOH catalyst | 5-6 min | 73-84% | scispace.com |
| Ultrasound | 1,4-Diphenyl-1H-pyrazole-3-carbaldehyde, 3-Trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one | Knoevenagel condensation product | Ultrasonic irradiation | Shorter vs. conventional | 82-92% | scispace.com |
| Ultrasound | Pyrazole-4-carbaldehyde, 5-Aryl-1,3,4-thiadiazol-2-amines, 2-Mercaptoacetic acid | 1,3,4-Thiadiazole-pyrazole-thiazolidin-4-one derivative | Ultrasonic irradiation, 50 °C, Ethanol | 55-65 min | 91-97% | sci-hub.se |
| Mechanochemical | Chalcones, Hydrazonoyl halides | Polysubstituted pyrazoles | Solvent-free grinding, MnO₂ oxidation | Not specified | Fair yields | mdpi.comnih.gov |
Regiochemical Control and Site-Specific Functionalization of this compound
The synthesis of asymmetrically substituted pyrazoles inherently presents a challenge of regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. Therefore, developing methods that provide high regiochemical control to selectively obtain the desired isomer, such as this compound, is of paramount importance.
Regiochemical Control: The Vilsmeier-Haack reaction is a classic method for the formylation of activated aromatic and heterocyclic rings. However, when applied to pyrazoles, it typically directs formylation to the C4-position. core.ac.uk Achieving substitution at the C3 or C5 position often requires starting with precursors that guide the cyclization process. A common strategy involves the cyclocondensation of a hydrazine with a β-ketoaldehyde or a related 1,3-dielectrophilic synthon. The regioselectivity of this reaction is influenced by the nature of the substituents on both reactants and the reaction conditions. For example, a regioselective synthesis of 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes was achieved via a controlled Vilsmeier-Haack reaction on (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines, demonstrating how precursor design can dictate the final substitution pattern. core.ac.uk Another approach to achieve regiocontrol is through the [3+2] cycloaddition of diazo compounds or tosylhydrazones with alkynes. A one-pot, three-component procedure involving aromatic aldehydes, tosylhydrazine, and terminal alkynes has been shown to produce 3,5-disubstituted 1H-pyrazoles with good regioselectivity. organic-chemistry.orgrsc.org
Site-Specific Functionalization: Once the this compound core is synthesized, further structural diversity can be achieved through site-specific functionalization at the N1, C4, and C5 positions. The pyrazole ring has distinct reactive sites that can be selectively targeted. nih.gov
N1-Functionalization: The nitrogen atom at the 1-position is a common site for alkylation or arylation. Direct N-alkylation of pyrazoles is a fundamental transformation for introducing various substituents. nih.gov The choice of base and solvent can be critical, especially in cases where tautomerism can lead to mixtures of N1 and N2 substituted products in an unsubstituted pyrazole. For N-substituted pyrazole-3-carbaldehydes, this position is already defined.
C4-Functionalization: The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions, such as halogenation. Pyrazoles can be brominated at the C4 position using reagents like N-bromosuccinimide (NBS) or chlorinated with N-chlorosuccinimide (NCS). mdpi.com These halogenated pyrazole-3-carbaldehydes then serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkynyl, or other groups, thereby building molecular complexity.
C5-Functionalization: Direct functionalization at the C5 position can be more challenging. However, strategies involving directed metalation-lithiation followed by quenching with an electrophile can be employed. Alternatively, constructing the pyrazole ring from appropriately substituted precursors is a more common method to install functionality at the C5 position. For instance, starting with a 1,3-dicarbonyl compound that already contains the desired C5 substituent allows for its incorporation during the initial cyclization step.
Table 2: Examples of Regioselective Synthesis and Functionalization
| Reaction Type | Substrate | Reagents & Conditions | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Regioselective Synthesis | (E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | Vilsmeier-Haack reagent (POCl₃, DMF), 65–70 °C, 6 h | 1-Aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Regiocontrolled cyclization-formylation | core.ac.uk |
| Regioselective Synthesis | Benzaldehydes, Tosylhydrazine, Nitroalkenes | 1,3-Dipolar cycloaddition | 3,4-Diaryl-1H-pyrazoles | High regioselectivity for 3,4-disubstitution | rsc.org |
| C4-Functionalization | 3,5-Dimethyl-1H-pyrazole | N-Bromosuccinimide (NBS), CCl₄ or H₂O, 20-25 °C | 4-Bromo-3,5-dimethyl-1H-pyrazole | Selective C4-bromination | mdpi.com |
| N1-Functionalization | 5-Chloro-1-(2-hydroxyethyl)-3-propyl-1H-pyrazole | Thionyl chloride; then t-BuOK, Pyridine (B92270) | 5-Chloro-3-propyl-1-vinyl-1H-pyrazole | N-vinylation via elimination | osi.lv |
Advanced Spectroscopic Characterization and Structural Elucidation of 1h Pyrazole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of 1H-Pyrazole-3-carbaldehyde, offering insights into its proton and carbon environments.
Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the aldehyde and pyrazole (B372694) ring protons. The aldehydic proton characteristically appears as a singlet in the downfield region, typically around δ 9.9-10.1 ppm. The protons on the pyrazole ring, H4 and H5, exhibit chemical shifts that are influenced by the electron-withdrawing nature of the carbaldehyde group.
Aldehyde Proton (CHO): A singlet is observed at approximately δ 10.09 ppm. ekb.eg
Pyrazole Ring Protons:
One of the pyrazole protons resonates as a singlet at δ 8.57 ppm. ekb.eg
Another aromatic proton appears as a multiplet between δ 7.29-7.87 ppm. ekb.eg
The specific chemical shifts can vary slightly depending on the solvent and concentration used.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | ~10.09 | Singlet |
| Pyrazole H5 | ~8.57 | Singlet |
| Pyrazole H4 | ~7.29-7.87 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield.
Carbonyl Carbon (C=O): This carbon resonates at approximately 186.01 ppm. ekb.eg
Pyrazole Ring Carbons: The carbons of the pyrazole ring show signals in the aromatic region, with their exact chemical shifts influenced by the substituent. For a related diphenylpyrazole carbaldehyde, these carbons appear between 117.53 and 153.27 ppm. ekb.eg
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~186.01 |
| Pyrazole Ring Carbons | ~117.53 - 153.27 |
Advanced 2D NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons on the pyrazole ring, if any.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the pyrazole ring. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt For instance, it would show correlations from the aldehydic proton to the C3 carbon of the pyrazole ring and from the pyrazole protons to the carbonyl carbon.
¹⁵N NMR: For derivatives, ¹⁵N NMR can provide information about the nitrogen environments within the pyrazole ring. nih.gov The chemical shifts of the two nitrogen atoms can be differentiated, and their coupling to nearby protons can be observed in ¹H-¹⁵N HMBC experiments. arkat-usa.org
These advanced techniques provide a comprehensive and unambiguous structural assignment of this compound and its derivatives. nih.govarkat-usa.org
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears in the region of 1660-1700 cm⁻¹. ekb.eg The pyrazole ring itself gives rise to a series of characteristic vibrations.
C=O Stretch: A strong band is observed around 1668 cm⁻¹. ekb.eg
C=N Stretch: A band in the region of 1627 cm⁻¹ can be attributed to the C=N stretching vibration within the pyrazole ring. ekb.eg
Aromatic C=C Stretch: Absorptions between 1482-1606 cm⁻¹ are characteristic of the C=C stretching vibrations of the aromatic pyrazole ring. ekb.eg
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring.
C-H Stretch: The C-H stretching of the aldehyde and the pyrazole ring typically appears around 2800-3100 cm⁻¹.
| Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | ~3100-3400 (broad) |
| C-H Stretch (Aromatic/Aldehyde) | ~2800-3100 |
| C=O Stretch (Aldehyde) | ~1668 |
| C=N Stretch (Pyrazole Ring) | ~1627 |
| C=C Stretch (Pyrazole Ring) | ~1482-1606 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.
The molecular formula of this compound is C₄H₄N₂O, corresponding to a molecular weight of 96.09 g/mol . scbt.com
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 96. Subsequent fragmentation would likely involve the loss of the CHO group (29 Da) or CO (28 Da).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass of C₄H₄N₂O is 96.0324. An experimentally determined HRMS value close to this theoretical mass would unequivocally confirm the molecular formula of the compound.
Molecular Weight Determination and Fragmentation Pattern Analysis
The molecular weight of this compound is 96.09 g/mol , corresponding to its empirical formula of C₄H₄N₂O sigmaaldrich.comchemscene.comscbt.com. Mass spectrometry is a critical analytical technique for confirming this molecular weight and for elucidating the structure through analysis of its fragmentation patterns.
When subjected to mass spectrometry, the this compound molecule is first ionized to form a molecular ion (M⁺•). This molecular ion is energetically unstable and subsequently breaks down into smaller, characteristic fragment ions chemguide.co.uk. The fragmentation pattern is dictated by the inherent stability of the pyrazole ring and the reactivity of the aldehyde functional group.
Key fragmentation pathways for unsubstituted pyrazoles typically involve the cleavage of the ring structure. Common losses include the expulsion of a neutral molecule of hydrogen cyanide (HCN) and dinitrogen (N₂) researchgate.net. For aldehydes, characteristic fragmentation includes the loss of a hydrogen radical (H•) to form a stable acylium ion [M-1]⁺, or the loss of the entire formyl radical (•CHO) or carbon monoxide (CO), leading to an [M-29]⁺ peak miamioh.edu.
Based on these principles, the expected fragmentation pattern for this compound would involve a combination of these processes. The mass spectrum would likely show a prominent molecular ion peak at m/z 96. Subsequent fragmentation could lead to peaks corresponding to the loss of H (m/z 95), CHO (m/z 67), and further breakdown of the pyrazole ring.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 96 | [C₄H₄N₂O]⁺• | (Molecular Ion) |
| 95 | [C₄H₃N₂O]⁺ | H• |
| 68 | [C₃H₄N₂]⁺• | CO |
| 67 | [C₃H₃N₂]⁺ | CHO• |
| 41 | [C₂H₃N]⁺• | CHO•, N₂ |
| 40 | [C₂H₂N]⁺ | CHO•, HCN |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For heterocyclic aromatic compounds like pyrazole, the absorption of UV radiation typically promotes electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions).
Gas-phase UV absorption studies of the parent compound, pyrazole, show a maximal absorption cross-section at approximately 203-205 nm researchgate.netresearchgate.netrsc.org. This absorption is characteristic of the π → π* transition within the pyrazole ring's conjugated system researchgate.net.
The presence of the carbaldehyde (-CHO) group as a substituent on the this compound molecule is expected to influence its UV-Vis absorption spectrum. The aldehyde group contains a carbonyl (C=O) moiety, which has its own characteristic electronic transitions, including n → π* transitions. Furthermore, as a chromophore conjugated with the pyrazole ring, it can cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the unsubstituted pyrazole. The very low absorption capacity of pyrazole beyond 240 nm suggests that its potential for atmospheric photodissociation is negligible researchgate.netrsc.org.
Table 2: UV-Vis Absorption Data for Parent Pyrazole
| Compound | Wavelength (λmax) | Transition Type | Reference |
| Pyrazole (gas phase) | ~203 nm | π → π* | researchgate.netrsc.org |
X-ray Crystallography for Solid-State Structure Determination
Based on crystallographic studies of numerous pyrazole derivatives, the pyrazole ring in this compound is expected to be essentially planar spast.orgresearchgate.net. The planarity is a result of the sp² hybridization of the carbon and nitrogen atoms that constitute the aromatic ring.
The conformation of the molecule will be determined by the rotation around the single bond connecting the carbaldehyde group to the C3 atom of the pyrazole ring. The dihedral angle between the plane of the pyrazole ring and the plane of the aldehyde group is a key conformational parameter. In the solid state, this conformation is often influenced by the formation of intermolecular interactions, which seek to minimize steric hindrance and maximize packing efficiency. In many related structures, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the pyrazole and phenyl rings are not coplanar, indicating that steric and packing forces play a significant role in the final solid-state conformation researchgate.net.
The solid-state structure of 1H-pyrazole derivatives is heavily influenced by a variety of non-covalent interactions. The presence of both a hydrogen bond donor (the N-H group of the pyrazole ring) and hydrogen bond acceptors (the second pyrazole nitrogen and the aldehyde oxygen) allows for the formation of robust hydrogen-bonding networks spast.orgnih.gov.
Hydrogen Bonding: The N-H proton on one pyrazole molecule can form a strong hydrogen bond with the sp²-hybridized nitrogen atom of an adjacent molecule. This interaction is a defining feature of the supramolecular chemistry of N-unsubstituted pyrazoles, leading to the formation of various motifs, including dimers, trimers, and extended one-dimensional chains known as catemers mdpi.comresearchgate.net. The specific motif adopted depends on the nature and steric bulk of other substituents on the ring researchgate.net.
Table 3: Common Intermolecular Interactions in Pyrazole Derivatives
| Interaction Type | Description | Typical Motifs/Geometries |
| Hydrogen Bonding | Interaction between the N-H group (donor) and a lone pair on another nitrogen or oxygen atom (acceptor). | Dimers, trimers, tetramers, catemers (chains) mdpi.comresearchgate.net. |
| π-π Stacking | Non-covalent interaction between the aromatic π-systems of adjacent pyrazole rings. | Parallel-displaced or T-shaped arrangements, leading to layered or columnar structures nih.govresearchgate.net. |
| C-H···π Interactions | A weak hydrogen bond between a C-H group and the face of an aromatic π-system. | Contributes to the stabilization of the overall crystal packing mdpi.com. |
Advanced Applications of 1h Pyrazole 3 Carbaldehyde As a Versatile Synthetic Precursor
Precursor in Complex Organic Synthesis
The strategic placement of the aldehyde functional group on the pyrazole (B372694) core makes 1H-pyrazole-3-carbaldehyde and its derivatives highly effective precursors in multi-step organic syntheses. This versatility allows for the construction of elaborate molecular frameworks through a variety of chemical transformations.
The reactivity of the carbaldehyde moiety is frequently exploited in cyclocondensation reactions to forge new heterocyclic rings fused to the pyrazole nucleus. This approach has proven to be a powerful strategy for accessing novel chemical scaffolds.
Pyrazole-fused quinolines and pyridines are important classes of heterocyclic compounds. The synthesis of Pyrazolo[3,4-b]quinolines often utilizes the Friedländer condensation reaction. semanticscholar.org This involves the reaction of a 5-amino-1H-pyrazole-4-carbaldehyde derivative with a compound containing an active methylene (B1212753) group, such as cyclohexanone (B45756). semanticscholar.org For instance, the condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with cyclohexanone leads to the formation of 3-methyl-1-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine. semanticscholar.org Multi-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound like dimedone are also employed to construct the pyrazolo[3,4-b]quinoline system in a single step. researchgate.netnih.gov
Similarly, Pyrazolo[3,4-b]pyridines are synthesized through cyclocondensation reactions. nih.govmdpi.com A common method involves reacting 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. nih.govmdpi.com If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted by using a 3-aminopyrazole (B16455) instead of aniline, reacting with diethyl 2-(ethoxymethylene)malonate to yield pyrazolo[3,4-b]pyridine derivatives. nih.govmdpi.com
| Fused System | Synthetic Method | Reactants involving Pyrazole-carbaldehyde Precursor | Key Features |
|---|---|---|---|
| Pyrazolo[3,4-b]quinoline | Friedländer Condensation | 5-Amino-1H-pyrazole-4-carbaldehyde, Active Methylene Compounds (e.g., cyclohexanone) | Forms the quinoline ring fused to the pyrazole core. semanticscholar.org |
| Pyrazolo[3,4-b]quinoline | Three-Component Reaction | 5-Aminopyrazole, Aromatic Aldehyde, Dimedone | One-pot synthesis leading to partially saturated quinoline rings. researchgate.netnih.gov |
| Pyrazolo[3,4-b]pyridine | Cyclocondensation | 5-Aminopyrazole, 1,3-Dicarbonyl Compounds | Can produce regioisomers if the dicarbonyl is unsymmetrical. nih.govmdpi.com |
| Pyrazolo[3,4-b]pyridine | Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Adaptation of a classic reaction to form the fused pyridine (B92270) ring. nih.govmdpi.com |
This compound is instrumental in building complex biheterocyclic and polycyclic molecules through multicomponent reactions (MCRs). bohrium.com These reactions allow for the assembly of several molecular fragments in a single synthetic operation, offering an efficient route to molecular diversity. For example, novel biheterocyclic systems such as 4-(pyrazol-4-yl)pyrano[2,3-c]pyrazoles and 4-(pyrazol-4-yl)pyrazolo[4',3':5,6]pyrano[2,3-b]quinolines have been synthesized starting from 3-alkoxy-1H-pyrazole-4-carbaldehydes. bohrium.com These complex structures are formed by reacting the pyrazole aldehyde with other suitable heterocyclic precursors in a one-pot process. bohrium.com This strategy highlights the role of the pyrazole carbaldehyde as a versatile scaffold for creating intricate and functionally diverse molecular architectures. bohrium.comresearchgate.net
The condensation of this compound with primary amines is a straightforward and efficient method to produce pyrazole-based Schiff bases, also known as imines or azomethines. ekb.egresearchgate.net This reaction involves the formation of a carbon-nitrogen double bond (–C=N–) and is typically carried out by refluxing the reactants in a suitable solvent like ethanol. researchgate.net A wide variety of aromatic and heterocyclic amines can be used, leading to a diverse library of Schiff base derivatives. ekb.eg For instance, reacting substituted 1-phenyl-1H-pyrazole-4-carbaldehydes with 2-aminophenol (B121084) yields a series of Schiff bases characterized by the (E)-2-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenol structure. researchgate.netresearchgate.net The presence of the pyrazole ring and the azomethine group in these molecules makes them significant targets in medicinal chemistry and materials science. ekb.egnih.gov
| Pyrazole Aldehyde Derivative | Primary Amine | Resulting Schiff Base Type | Reference |
|---|---|---|---|
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | p-Methylaniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-4-methylaniline | ekb.eg |
| 3-(Substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | 2-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | researchgate.netresearchgate.net |
| 5-Chloro-pyrazole-4-carbaldehyde | Thiocarbohydrazide | Monothiocarbohydrazone derivative | researchgate.net |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aniline derivatives | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | ekb.eg |
Recent synthetic advancements have established operationally simple and metal-free approaches for synthesizing pyrazole-conjugated thioamides and amides directly from pyrazole carbaldehydes. beilstein-journals.orgresearchgate.net
Thioamides are generated through a one-pot, three-component reaction involving a pyrazole carbaldehyde, a secondary amine (such as morpholine), and elemental sulfur. beilstein-journals.orgbeilstein-archives.org This protocol is noted for its broad substrate scope, catalyst-free conditions, and good to excellent yields. beilstein-journals.orgresearchgate.net The reaction typically proceeds by heating the components in a solvent like dimethylformamide (DMF). beilstein-archives.org
Amides linked to the pyrazole core can be synthesized via oxidative amidation of pyrazole carbaldehydes. beilstein-journals.orgresearchgate.net This transformation involves reacting the aldehyde with an amine, such as 2-aminopyridine, in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). beilstein-journals.orgresearchgate.net This method provides a direct route to pyrazole carboxamides, which are valuable scaffolds in medicinal chemistry. nih.gov
| Product Type | Synthetic Method | Reactants | Key Conditions | Reference |
|---|---|---|---|---|
| Thioamide | Three-Component Reaction | Pyrazole Carbaldehyde, Secondary Amine, Elemental Sulfur | Metal- and catalyst-free, heating in DMF or DMSO. | beilstein-journals.orgbeilstein-archives.orgasianpubs.org |
| Amide | Oxidative Amidation | Pyrazole Carbaldehyde, 2-Aminopyridine | Hydrogen peroxide or TBHP as oxidant. | beilstein-journals.orgresearchgate.net |
Synthesis of Structurally Diverse Heterocyclic Compounds
Role in Ligand Design and Coordination Chemistry
The structural features of this compound and its derivatives, particularly Schiff bases, make them excellent candidates for ligand design in coordination chemistry. The pyrazole ring contains a pyridine-type nitrogen atom that can act as a coordination site. chim.it Furthermore, the derivatization of the carbaldehyde group into an imine (in Schiff bases) introduces another nitrogen donor atom. researchgate.net When a functional group like a hydroxyl (-OH) is present near the azomethine group (as in Schiff bases derived from 2-aminophenol), it provides an additional oxygen donor site. researchgate.net This arrangement allows for the formation of stable bidentate or tridentate chelating ligands that can coordinate with a variety of metal ions to form stable complexes. researchgate.netjohnshopkins.edu The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. ekb.eg
Development of this compound-Derived Ligands
This compound is a versatile organic compound that serves as a fundamental building block in the synthesis of various biologically active molecules, particularly in the development of novel ligands for coordination chemistry. chemimpex.com The presence of a reactive aldehyde functional group on the pyrazole ring makes it an excellent precursor for creating a wide array of derivatives, most notably Schiff base ligands. chemimpex.comcuikangsynthesis.com
Schiff bases are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. This reaction is a straightforward and efficient method for introducing diverse functionalities into the final ligand structure by simply varying the amine component. The resulting Schiff base ligands, characterized by the imine (-C=N-) linkage, are "privileged ligands" due to their ease of synthesis and their remarkable ability to coordinate with a wide range of metal ions. nih.gov The pyrazole ring itself, with its two adjacent nitrogen atoms, provides additional coordination sites, making these ligands multidentate and capable of forming stable chelate rings with metal centers. This versatility allows for the fine-tuning of the steric and electronic properties of the ligands, which in turn influences the geometry and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The ligands derived from this compound readily form stable complexes with various transition metals. The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a suitable metal salt (e.g., acetates or chlorides) in an appropriate solvent, often under reflux. The biological and chemical properties of the pyrazole scaffold can be significantly enhanced through the formation of these metal complexes.
A variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II), have been successfully incorporated to create complexes with distinct coordination geometries, often octahedral. researchgate.net The characterization of these newly synthesized complexes is crucial to confirm their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
Common Characterization Techniques for Pyrazole-Derived Metal Complexes:
| Technique | Information Obtained | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) bond. | |
| ¹H NMR Spectroscopy | Elucidates the structure of the ligand and confirms its purity. | |
| Mass Spectrometry | Determines the molecular weight of the complex and provides information about its fragmentation pattern. | |
| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the metal complexes and the presence of coordinated or lattice water molecules. |
| Differential Thermal Analysis (DTA) | Provides information on phase transitions and thermal decomposition. | |
These characterization methods provide comprehensive data on the conformation, stability, and coordination environment of the metal complexes, which is essential for understanding their potential applications.
Applications in Functional Materials Chemistry
The unique structural and electronic properties of pyrazole derivatives make them valuable components in the field of materials science. nih.gov Compounds derived from this compound are explored for their potential in creating novel functional materials, including chemosensors, supramolecular structures, and advanced polymeric systems. chemimpex.comnih.govroyal-chem.com The ability of the pyrazole ring to participate in hydrogen bonding, π-π stacking, and metal coordination makes it a highly versatile scaffold for designing materials with specific, tailored properties.
Development of Chemosensors and Ion Detection Platforms
Pyrazole-containing compounds have emerged as promising candidates for the development of chemosensors, particularly for the detection of cations and anions. nih.govnih.gov The nitrogen atoms in the pyrazole ring act as excellent donor sites for coordinating with metal ions. Ligands derived from this compound can be designed to exhibit high selectivity and sensitivity for specific ions.
The detection mechanism often relies on a change in the photophysical properties of the molecule, such as fluorescence, upon binding with the target ion. nih.gov For instance, the coordination of a metal ion can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. These pyrazole-based fluorescent probes are valuable for applications in biological imaging, allowing for the detection and visualization of ions within living cells. nih.govnih.gov The synthetic accessibility of this compound allows for systematic modifications to the sensor's structure, enabling the optimization of its binding affinity and signaling response for a desired analyte.
Building Blocks for Supramolecular Structures and Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The rigid structure and divergent coordination sites of pyrazole-based ligands make them ideal building blocks for constructing robust and highly porous MOFs. nih.govnih.gov this compound serves as a key precursor for synthesizing these multitopic pyrazolate linkers.
Pyrazolate-based MOFs are known for their exceptional chemical and thermal stability, which is attributed to the strong coordination bonds formed between the pyrazolate nitrogen atoms and the metal centers. nih.gov This stability makes them suitable for a wide range of applications.
Applications of Pyrazole-Based MOFs:
| Application Area | Description | Reference |
|---|---|---|
| Gas Storage and Separation | The tunable pore size and functionality of pyrazolate MOFs allow for the selective adsorption and separation of gases. | nih.govdigitellinc.com |
| Heterogeneous Catalysis | Active catalytic sites can be incorporated into the MOF structure, leveraging the high surface area and defined pores for efficient chemical reactions. | nih.gov |
| Sensing | The framework can be designed to interact with specific molecules, leading to a detectable response, such as in SO₂ sensors. | digitellinc.com |
| Pollutant Capture | Pyrazole-dicarboxylate based MOFs have shown high efficiency and selectivity in capturing harmful indoor pollutants like formaldehyde. | dtu.dkresearchgate.net |
The ability to tailor the organic linker, starting from precursors like this compound, is a key advantage in designing MOFs with specific functionalities for targeted applications. digitellinc.com
Integration into Polymeric Systems
Derivatives of this compound are also utilized in the development of novel polymeric materials. chemimpex.comroyal-chem.com The pyrazole moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material, such as improved thermal stability, metal-chelating capabilities, or specific optical properties. Multicomponent reactions, which are efficient synthetic strategies for creating complex molecules, can be employed to synthesize pyrazole-containing monomers for subsequent polymerization. nih.gov The integration of these heterocyclic units into polymers opens up possibilities for creating advanced materials for applications in electronics, coatings, and specialized resins with enhanced performance characteristics. chemimpex.comroyal-chem.com
Utilization in Agrochemical Research and Development
This compound is a crucial intermediate in the synthesis of a wide range of agrochemicals. chemimpex.com The pyrazole ring is a common scaffold found in many commercially successful pesticides due to its broad spectrum of biological activities. royal-chem.comresearchgate.net Derivatives synthesized from this carbaldehyde have demonstrated significant potential as fungicidal, herbicidal, and insecticidal agents. chemimpex.comresearchgate.net
The aldehyde group provides a convenient handle for synthetic elaboration, allowing chemists to construct complex molecules with optimized efficacy and crop safety profiles. For example, pyrazole derivatives are effective in controlling various plant pathogens and weeds. royal-chem.com An important commercial fungicide, Pyraclostrobin, which is used to control diseases in fruit trees and vegetables, is an example of a bioactive compound containing the pyrazole structural motif. royal-chem.com The continued exploration of new derivatives from this compound is a key area of research aimed at developing next-generation crop protection agents. researchgate.net
Precursors for Herbicide Synthesis
Pyrazole-containing compounds have been successfully commercialized as herbicides, and ongoing research continues to explore new derivatives for improved efficacy and crop selectivity. nih.govmdpi.com this compound serves as a key building block for synthesizing herbicidally active molecules, particularly those targeting the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org
The synthesis of these herbicides often involves the conversion of the pyrazole aldehyde into a more complex scaffold. For instance, the aldehyde can be oxidized to a pyrazole carboxylic acid, which can then be coupled with other aromatic or heterocyclic moieties to form pyrazole aromatic ketones. nih.gov These ketones have shown excellent herbicidal activity against various broadleaf weeds. nih.gov Research into a series of pyrazole aromatic ketone analogs revealed that several compounds displayed potent herbicidal effects against weeds like Chenopodium serotinum, Stellaria media, and Brassica juncea at application rates as low as 37.5 g ha⁻¹. nih.gov Furthermore, some of these derivatives exhibited good crop selectivity for wheat, maize, and rice. nih.gov
Another synthetic route involves using the pyrazole scaffold to create derivatives like quinclorac–pyrazole compounds. Studies have demonstrated that by modifying the pyrazole ring, it is possible to develop herbicides with excellent inhibitory effects on specific weeds, such as barnyard grass in rice fields. frontiersin.orgnih.gov The versatility of the pyrazole structure allows for the introduction of various substituents, which modulates the herbicidal activity and selectivity of the final compounds. mdpi.com
| Compound Class | Target Enzyme/Mode of Action | Target Weeds | Reference |
|---|---|---|---|
| Pyrazole Aromatic Ketones | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Inhibitor | Chenopodium serotinum, Stellaria media, Brassica juncea | nih.gov |
| Quinclorac-Pyrazole Derivatives | Inhibition of barnyard grass | Barnyard grass (Echinochloa crusgalli) | frontiersin.orgnih.gov |
| Phenylpyridine-Containing Pyrazoles | Post-emergence inhibition | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | nih.govresearchgate.net |
| Pyrazole Isothiocyanates | General herbicidal activity | Echinochloa crusgalli, Cyperus iria, Dactylis glomerata | mdpi.com |
Precursors for Fungicide Synthesis
The pyrazole moiety is a critical component in a significant class of modern fungicides, particularly the succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov this compound and its isomers are instrumental precursors in the synthesis of pyrazole carboxamides, a prominent group of SDHI fungicides. scielo.brnih.gov Commercial fungicides such as Bixafen, Penthiopyrad, and Fluxapyroxad all feature this core structure, highlighting its importance in controlling a wide range of plant pathogenic fungi. researchgate.netresearchgate.net
A common synthetic strategy begins with a substituted pyrazole carbaldehyde, for example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which can be generated through a Vilsmeier-Haack reaction. scielo.br This aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate. scielo.br The resulting pyrazole carboxylic acid is subsequently converted to an acid chloride by reacting with thionyl chloride. Finally, this highly reactive intermediate is coupled with a selected amine to form the target pyrazole carboxamide. scielo.br This synthetic pathway allows for the creation of a diverse library of potential fungicides by varying the substituents on both the pyrazole ring and the amine component.
Research has shown that novel pyrazole derivatives synthesized from such precursors exhibit significant antifungal activity. For example, certain fluorinated pyrazole aldehydes have demonstrated moderate to high efficacy against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com In other studies, newly synthesized pyrazole carboxamides displayed notable activity against pathogens such as Rhizoctonia solani, with some derivatives showing efficacy comparable to or better than commercial fungicides. nih.gov
| Compound Class | Target Enzyme/Mode of Action | Target Pathogens | Reference |
|---|---|---|---|
| Pyrazole Carboxamides | Succinate Dehydrogenase Inhibitor (SDHI) | Alternaria porri, Marssonina coronaria, Rhizoctonia solani | nih.gov |
| Fluorinated Pyrazole Aldehydes | Inhibition of fungal growth | Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium culmorum | mdpi.com |
| Pyrazole-Thiazole Carboxamides | Inhibition of fungal growth | Rhizoctonia cerealis | mdpi.com |
| Pyrazole Carboxylate Derivatives | Inhibition of fungal growth | Botrytis cinerea, Sclerotinia sclerotiorum | researchgate.net |
Future Research Trajectories and Interdisciplinary Perspectives for 1h Pyrazole 3 Carbaldehyde
Advancements in Green Chemistry and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives is undergoing a significant shift towards greener and more sustainable practices, driven by the need to minimize environmental impact. researchgate.netbenthamdirect.com Future research is focused on developing methodologies that are not only efficient and high-yielding but also atom-economical, operationally simple, and environmentally benign. researchgate.netnih.gov Conventional methods often rely on hazardous reagents and volatile organic solvents, which present considerable challenges to achieving sustainable chemistry. benthamdirect.comresearchgate.net
Key advancements in the green synthesis of pyrazoles include:
Microwave and Ultrasonic Assistance: These techniques offer rapid and efficient heating, often leading to shorter reaction times and higher yields compared to conventional methods. benthamdirect.comresearchgate.netmdpi.com
Solvent-Free Reactions: Conducting reactions without a solvent or in environmentally benign media like water minimizes the use and disposal of toxic organic solvents. benthamdirect.comresearchgate.netthieme-connect.com Multicomponent reactions performed in water are of significant value in green organic synthesis. researchgate.net
Recyclable and Eco-Friendly Catalysts: The use of recyclable catalysts, including magnetic nanocatalysts and bio-organic catalysts, is a growing trend. researchgate.netresearchgate.net Deep Eutectic Solvents (DESs) are also emerging as green alternatives that can act as both catalyst and solvent, offering high selectivity, biodegradability, and low toxicity. thieme-connect.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. nih.gov This strategy is a powerful alternative for synthesizing complex organic molecules with high chemo- and regio-selectivity. nih.gov
Table 1: Comparison of Green Synthetic Strategies for Pyrazole Derivatives
| Strategy | Description | Advantages |
|---|---|---|
| Microwave/Ultrasonic-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate reactions. researchgate.netmdpi.com | Reduced reaction times, increased yields, enhanced efficiency. researchgate.net |
| Aqueous Media/Solvent-Free Reactions | Utilizing water as a solvent or eliminating solvents entirely. thieme-connect.com | Environmentally friendly, cost-effective, reduced toxic waste. researchgate.net |
| Recyclable Catalysts | Employing catalysts like magnetic nanoparticles that can be easily recovered and reused. researchgate.net | Catalyst reusability, reduced waste, lower cost. researchgate.net |
| Deep Eutectic Solvents (DESs) | Using a mixture of hydrogen bond donors and acceptors as a solvent and/or catalyst. thieme-connect.com | Biodegradable, low toxicity, high solubility for reactants, mild reaction conditions. thieme-connect.com |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction. nih.gov | High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. nih.gov |
These sustainable approaches are crucial for the future industrial-scale production of 1H-pyrazole-3-carbaldehyde and its derivatives, aligning chemical manufacturing with principles of environmental stewardship. researchgate.net
Unveiling Novel Reactivity and Unprecedented Transformations
Beyond established synthetic routes, current research is focused on discovering novel reactivity patterns and unprecedented molecular transformations for pyrazole-carbaldehydes. A significant breakthrough is the use of α,β-unsaturated aldehydes as synthetic equivalents of alkynes in a domino reaction sequence. acs.orgacs.org This methodology involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. acs.orgnih.gov
A key feature of this protocol is an unprecedented photoredox-catalyzed Norrish type fragmentation that occurs under green-light irradiation. acs.orgacs.org In this process, the aldehyde functional group acts as a novel photoremovable directing group, enabling a straightforward and regioselective synthesis of pyrazoles. acs.orgacs.org This innovative approach expands the synthetic toolkit for creating structurally diverse pyrazoles that were previously difficult to access. mdpi.com
Another area of exploration is the study of ring transformations. For instance, pyrazolyl-substituted amidrazones have been observed to undergo a slow conversion into 1,2,4-triazolyl ketone hydrazones, a transformation that can be accelerated by an oxidant. researchgate.net Such unexpected rearrangements challenge our understanding of heterocyclic stability and open new pathways for creating diverse molecular scaffolds. The Vilsmeier-Haack reaction remains a principal method for synthesizing pyrazole-carbaldehydes from corresponding hydrazones, but ongoing research seeks to understand and control side products and expand its utility. researchgate.netsemanticscholar.orgresearchgate.net
Integration of Machine Learning and AI in Predictive Organic Chemistry for Pyrazole-Carbaldehydes
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry and drug discovery. jscholaronline.orgsciepub.com These computational tools are increasingly being applied to predict molecular properties, reaction outcomes, and biological activities, thereby accelerating research and development. eurasianjournals.comrjptonline.org
In the context of pyrazole derivatives, machine learning algorithms are being employed to build predictive models for various applications:
Predicting Biological Activity: Novel Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the antitumor activity of anthrapyrazole analogues. nih.gov Algorithms such as artificial neural networks (ANN) and boosted trees have successfully forecasted the anticancer effects of these compounds. nih.gov The ANN strategy, by combining topographical and topological information, can be a valuable tool for the design of new pyrazole-based anticancer molecules. nih.gov
Reaction Prediction and Optimization: Supervised machine learning can assist chemists by providing accurate predictions of chemical reactivity, including reaction yields. ucla.edu By representing chemical reactions with features derived from Density Functional Theory (DFT), ML models can guide reaction optimization and facilitate a deeper mechanistic understanding. ucla.edu This approach can help chemists select high-yield reactions and score synthetic routes, reducing the need for extensive trial-and-error experimentation. rjptonline.org
De Novo Drug Design: AI systems can facilitate the design of novel drug candidates by recognizing chemical properties and predicting possible reactions. jscholaronline.org For pyrazole-carbaldehydes, AI can be used to design new derivatives with optimized pharmacological profiles. eurasianjournals.com
Table 2: Machine Learning Algorithms in Pyrazole Chemistry
| Algorithm | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Artificial Neural Networks (ANN) | QSAR modeling of anthrapyrazole analogues | Antitumor activity (pIC50) | nih.gov |
| Boosted Trees | QSAR modeling of anthrapyrazole analogues | Antitumor activity | nih.gov |
| Multivariate Adaptive Regression Splines | QSAR modeling of anthrapyrazole analogues | Antitumor activity | nih.gov |
| Random Forest | QSAR modeling of anthrapyrazole analogues | Antitumor activity | nih.gov |
| Supervised Learning / Linear Regression | Modeling of reaction outcomes | Reaction yield | ucla.edu |
Expanding the Scope of Applications in Emerging Chemical Technologies
While this compound and its derivatives are well-established as intermediates in pharmaceuticals and agrochemicals, future research is aimed at expanding their applications into new and emerging technologies. chemimpex.combiointerfaceresearch.com
Materials Science: Pyrazole derivatives are gaining prominence in materials science for their use in brightening agents, semiconductors, and organic light-emitting diodes (OLEDs). beilstein-journals.org Their unique electronic properties make them suitable for developing advanced materials with novel optical and electronic functions. biointerfaceresearch.com
Environmental Remediation: A novel application is the use of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in environmental technology. mdpi.comresearchgate.net By immobilizing the compound on a modified silica (B1680970) gel, a new chelating sorbent has been created for the solid-phase extraction of heavy metal ions like Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions. mdpi.comresearchgate.net This material shows high adsorption capacity and rapid kinetics, making it efficient and economical for water purification. mdpi.com
Industrial Applications: Recent studies have highlighted the potential of pyrazole derivatives, such as 3-Phenyl-1H-pyrazole-4-carbaldehyde, to act as effective corrosion inhibitors for mild steel in acidic environments. nbinno.comnbinno.com This demonstrates their capacity to interface with material surfaces and provide protective barriers, addressing a critical need in various industrial settings. nbinno.com
These emerging applications underscore the versatility of the pyrazole-carbaldehyde scaffold and point towards an interdisciplinary future where these compounds play a role in advanced materials, environmental protection, and industrial processes.
Q & A
Basic: What are the common synthetic routes for preparing 1H-Pyrazole-3-carbaldehyde, and what key reaction conditions influence yield?
The synthesis of this compound typically employs the Vilsmeier-Haack reaction , where a pyrazole derivative undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can be formylated at the 4-position under these conditions . Another method involves alkylation of the pyrazole ring using methyl iodide in the presence of potassium carbonate and DMF, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) to achieve ~51% yield . Key factors affecting yield include reaction temperature, stoichiometry of reagents (e.g., POCl₃/DMF ratio), and purification techniques to isolate the aldehyde from side products.
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Characterization involves:
- NMR spectroscopy : The aldehyde proton typically resonates at δ 9.8–10.0 ppm in H-NMR, while C-NMR confirms the carbonyl carbon at ~190 ppm. Adjacent pyrazole protons show coupling patterns indicative of ring substitution .
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles, while ORTEP-III visualizes molecular geometry and thermal ellipsoids . For example, crystallographic data for derivatives like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveal planarity of the pyrazole ring and aldehyde orientation .
Advanced: How can researchers address challenges in isolating this compound due to its reactivity?
The aldehyde group’s susceptibility to oxidation and nucleophilic attack complicates isolation. Strategies include:
- Protecting groups : Ethoxyethyl groups can temporarily shield the aldehyde during synthesis. These groups are removed under mild acidic conditions (e.g., trifluoroacetic acid) post-purification .
- Chromatography optimization : Pre-treating silica gel with 5% triethylamine (TEA) minimizes unwanted deprotection or migration of protecting groups during column purification .
- Low-temperature crystallization : Reduces decomposition risks by stabilizing the aldehyde in inert solvents like dichloromethane .
Advanced: What strategies resolve contradictions in spectroscopic data for pyrazole derivatives?
Discrepancies between predicted and observed spectral data (e.g., unexpected H-NMR splitting) require:
- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm substituent positions .
- Computational modeling : Density Functional Theory (DFT) calculates expected chemical shifts and compares them with experimental data to identify anomalies .
- X-ray validation : Resolve ambiguities in regiochemistry by determining the crystal structure .
Basic: What are typical reactions involving the aldehyde group of this compound?
The aldehyde participates in:
- Condensation reactions : Forms Schiff bases with amines, useful in ligand design for metal complexes .
- Sonogashira coupling : Reacts with terminal alkynes under palladium catalysis to generate arylacetylene derivatives, expanding π-conjugated systems .
- Nucleophilic addition : Grignard reagents or hydrazines add to the carbonyl, enabling access to alcohols or hydrazones for further functionalization .
Advanced: How to optimize reaction conditions for introducing substituents on the pyrazole ring?
Optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for halogenated derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions .
- Design of Experiments (DoE) : Statistically varies parameters (temperature, reagent ratios) to identify optimal conditions for regioselective substitutions .
Advanced: How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
Electron-withdrawing groups (e.g., halogens) on the pyrazole ring increase the aldehyde’s electrophilicity, accelerating nucleophilic attacks. Conversely, electron-donating groups (e.g., methyl) deactivate the ring, requiring harsher conditions for Suzuki-Miyaura couplings. For example, iodinated derivatives undergo Sonogashira coupling at room temperature due to enhanced leaving-group ability .
Basic: What computational methods predict the reactivity and binding affinity of this compound derivatives?
- Retrosynthetic analysis : Tools like Reaxys or Pistachio databases propose synthetic routes by analogy to known pyrazole reactions .
- Molecular docking : Software such as AutoDock Vina models interactions between aldehyde-containing derivatives and biological targets (e.g., enzymes), guiding drug design .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess sites for electrophilic/nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
